2-bromo-N-butylbutanamide
Overview
Description
Scientific Research Applications
2-Bromo-N-butylbutanamide is used in several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in biochemical assays and studies involving protein interactions.
Medicine: Research into potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
While specific safety data for 2-bromo-N-butylbutanamide is not available, it’s important to handle all chemical compounds with care. Brominated compounds can be hazardous and may cause burns to the skin, eyes, and mucous membranes . They should be handled in a well-ventilated area, and direct contact with the skin and eyes should be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-butylbutanamide typically involves the bromination of N-butylbutanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The general reaction scheme is as follows:
Starting Material: N-butylbutanamide
Reagent: Bromine (Br2)
Solvent: An appropriate organic solvent such as dichloromethane
Conditions: The reaction is conducted at low temperatures to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of N-butylbutanamide and bromine are handled in industrial reactors.
Reaction Control: Temperature and reaction time are carefully monitored to ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-butylbutanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form N-butylbutanamide.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Products depend on the nucleophile used, such as N-butylbutanamide derivatives.
Reduction: The major product is N-butylbutanamide.
Oxidation: Various oxidized derivatives of N-butylbutanamide.
Mechanism of Action
The mechanism of action of 2-bromo-N-butylbutanamide involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
2-Bromo-N-butylbutanamide can be compared with other similar compounds such as:
- 2-Bromo-N-cyclohexylbutanamide
- 2-Bromo-N,N-dipropylbutanamide
- 2-Bromo-N-butyl-N-methylbutanamide
- 2-Bromo-N-(2-fluorophenyl)butanamide
- 2-Bromo-N-(4-fluorophenyl)butanamide
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for selective reactivity and applications in various fields. Its bromine atom provides a site for further chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
2-bromo-N-butylbutanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO/c1-3-5-6-10-8(11)7(9)4-2/h7H,3-6H2,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIBXFFZNSTIGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(CC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.